molecular formula C7H9F3O2 B8317979 3-(1-(Trifluoromethyl)cyclopropyl)propanoic acid

3-(1-(Trifluoromethyl)cyclopropyl)propanoic acid

Cat. No. B8317979
M. Wt: 182.14 g/mol
InChI Key: NPSOXVXMGJYKJB-UHFFFAOYSA-N
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Patent
US09382228B2

Procedure details

A solution of 2-((1-(trifluoromethyl)cyclopropyl)methyl)malonic acid (1.13 g, 5.00 mmol) in pyridine (25 mL) was heated at 100° C. overnight, cooled to RT and concentrated to dryness. The residue was dissolved in 3N HCl, extracted with DCM (3×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford 3-(1-(trifluoromethyl)cyclopropyl)propanoic acid (664 mg, 73%). 1H NMR (400 MHz, DMSO-d6): δ 12.18 (s, 1H), 2.32 (t, J=8.0 Hz, 2H), 1.79 (t, J=8.0 Hz, 2H), 0.86 (m, 2H), 0.75 (m, 2H).
Name
2-((1-(trifluoromethyl)cyclopropyl)methyl)malonic acid
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1([CH2:6][CH:7](C(O)=O)[C:8]([OH:10])=[O:9])[CH2:5][CH2:4]1>N1C=CC=CC=1>[F:1][C:2]([F:14])([F:15])[C:3]1([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[CH2:5][CH2:4]1

Inputs

Step One
Name
2-((1-(trifluoromethyl)cyclopropyl)methyl)malonic acid
Quantity
1.13 g
Type
reactant
Smiles
FC(C1(CC1)CC(C(=O)O)C(=O)O)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 3N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(C1(CC1)CCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 664 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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